6-Benzyloxyindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92538. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

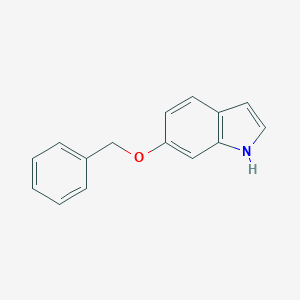

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMICYBCFBLGOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293834 | |

| Record name | 6-Benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15903-94-3 | |

| Record name | 6-(Phenylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15903-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 92538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15903-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(benzyloxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Benzyloxyindole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 6-Benzyloxyindole, a key heterocyclic intermediate in medicinal chemistry and materials science. Its versatile scaffold is utilized in the synthesis of a wide range of biologically active compounds and functional organic materials.

Core Physical and Chemical Properties

This compound is a crystalline solid, appearing as a white to pale yellow or brown powder.[1][2][3] It is stable under recommended storage conditions of 2-8°C.[1][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15903-94-3 | [1][2][6] |

| Molecular Formula | C₁₅H₁₃NO | [1][2][6] |

| Molecular Weight | 223.27 g/mol | [1][5][7] |

| Melting Point | 113.5-119.5 °C | [2][4] |

| Boiling Point | 411.6 ± 20.0 °C (Predicted) | [4][5] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Appearance | White to pale cream, yellow, or brown crystalline powder/flakes | [1][2][3] |

| pKa | 17.17 ± 0.30 (Predicted) | [5] |

Solubility

This compound exhibits limited solubility in polar solvents like water but is slightly soluble in several organic solvents.[4][8][9] This solubility profile is critical for its application in organic synthesis and pharmacological preparations.[8]

Chemical Properties and Reactivity

This compound serves as a crucial reactant and building block in a variety of advanced organic syntheses. Its indole (B1671886) nucleus and benzyl-protected hydroxyl group allow for regioselective functionalization, making it a valuable precursor for complex molecular architectures.

Key Chemical Roles:

-

Intermediate in Pharmaceutical Synthesis: It is a key reactant in the preparation of inhibitors for Hepatitis C Virus (HCV) and Protein Kinase C (PKC).[1][5]

-

Precursor for Cannabinoid Receptor Ligands: Used to prepare indol-3-yl tetramethylcyclopropyl ketones, which act as ligands for the CB2 cannabinoid receptor.[1][5]

-

Role in Enantioselective Synthesis: It is a reactant for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones.[1][5][10]

-

Friedel-Crafts Alkylation: It participates in Friedel-Crafts alkylation reactions with hydroxyisoindolinones.[1][5]

-

Synthesis of β-heteroarylated Ketones: Employed in the direct and regioselective synthesis of these ketones.[1][5]

The benzyl (B1604629) ether group provides stability and enhanced solubility, facilitating its use in various synthetic protocols.[3] This protecting group can be selectively removed under specific reaction conditions to yield the corresponding hydroxylated indole derivative.

Experimental Protocols

Illustrative Synthesis of Benzyloxyindoles

While a specific protocol for this compound is not detailed in the provided results, a general and efficient two-step procedure for a related isomer, 4-benzyloxyindole (B23222), illustrates a common synthetic strategy. This process, known as the Leimgruber-Batcho indole synthesis, can be adapted for various substituted indoles.

Step 1: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

A solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF is prepared.

-

N,N-dimethylformamide dimethyl acetal (B89532) (0.84 mol) and pyrrolidine (B122466) (0.84 mol) are added to the solution.[11]

-

The mixture is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.[11]

-

Volatile components are removed using a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene (B1212753) chloride and 1.60 L of methanol (B129727) to yield the styrene (B11656) intermediate.[11]

Step 2: Reductive Cyclization to 4-Benzyloxyindole

-

To a stirred solution of the intermediate (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, 10 mL of Raney nickel is added.[11]

-

85% hydrazine (B178648) hydrate (B1144303) (0.75 mol) is added, causing vigorous gas evolution and a temperature increase.[11]

-

Additional portions of hydrazine hydrate are added over time while maintaining the temperature between 45-50°C.[11]

-

After the reaction is complete, the catalyst is filtered off, and the filtrate is evaporated.

-

The residue is purified via column chromatography on silica (B1680970) gel to afford the final 4-benzyloxyindole product.[11]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR: Proton NMR spectra are available for this compound, which can confirm the presence and arrangement of protons on the indole ring and the benzyloxy group.[12]

-

Mass Spectrometry: While a direct spectrum for this compound is not provided, mass spectral data is a standard method for determining the molecular weight and fragmentation pattern of indole derivatives.[13][14]

-

Infrared (IR) Spectroscopy: IR spectra can identify characteristic functional groups present in the molecule, such as the N-H stretch of the indole and C-O stretches of the ether linkage.[15]

Application Workflow

This compound is rarely the final active molecule but rather a critical starting material or intermediate. Its utility in drug discovery and materials science is best represented as a workflow where it serves as a foundational scaffold.

References

- 1. 6-苄氧基吲哚 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 2. L17805.MD [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 15903-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 15903-94-3 [chemicalbook.com]

- 6. This compound 97% 1GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 7. biocrick.com [biocrick.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 15903-94-3 [amp.chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 13. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 14. govinfo.gov [govinfo.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

6-Benzyloxyindole (CAS 15903-94-3): A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 6-Benzyloxyindole, a key intermediate in medicinal chemistry and organic synthesis. The document covers its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role in the development of signaling pathway modulators.

Core Data Summary

The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.

Physicochemical Properties

| Property | Value |

| CAS Number | 15903-94-3[1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₅H₁₃NO[1][2][5][6][8][10] |

| Molecular Weight | 223.27 g/mol [1][2][4][7][8][10] |

| Appearance | White to pale cream, yellow, or brown crystalline powder or flakes.[1][5] |

| Melting Point | 113.5-119.5 °C[4][5][6] |

| Boiling Point | 411.6 °C (Predicted) |

| Solubility | Insoluble in water.[2][13] Slightly soluble in Chloroform, Diethyl Ether, and Ethanol.[3][14] Soluble in Ethyl Acetate (B1210297).[3] |

| Storage | Store at 2-8 °C, under an inert atmosphere, and protected from light.[1][10] |

Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Spectrum available, key signals include aromatic protons and the characteristic benzylic CH₂ group.[10][11][15] |

| ¹³C NMR | Spectrum has been recorded.[10][11] |

| Mass Spectrometry | Data available for structural confirmation.[4][16] |

Synthesis Protocol: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing substituted indoles like this compound. The general two-step process involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization.

Experimental Protocol

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-benzyloxy-2-nitrophenyl)ethene

-

In a round-bottom flask equipped with a reflux condenser, combine 4-benzyloxy-2-nitrotoluene (B15661) (1.0 eq.), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 3-4 hours.[17]

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.[17]

-

Cool the mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.

-

The resulting crude enamine intermediate can often be used directly in the next step without further purification.[18]

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate or ethanol.[18]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[18]

-

Transfer the mixture to a hydrogenation apparatus (e.g., a Parr shaker).

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi) and agitate until the theoretical amount of hydrogen has been consumed.[18]

-

Alternatively, reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100 °C for 1-2 hours.[18]

-

Upon reaction completion, filter the mixture through a pad of Celite to remove the catalyst or iron residues.[18] Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Indoles | Ambeed.com [ambeed.com]

- 3. This compound | 15903-94-3 [chemicalbook.com]

- 4. 15903-94-3 Cas No. | 6-(Benzyloxy)-1H-indole | Apollo [store.apolloscientific.co.uk]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound >98.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 7. This compound crystalline 15903-94-3 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. biocrick.com [biocrick.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Albumin Stimulates the Activity of the Human UDP-Glucuronosyltransferases 1A7, 1A8, 1A10, 2A1 and 2B15, but the Effects Are Enzyme and Substrate Dependent | PLOS One [journals.plos.org]

- 12. 15903-94-3|6-(Benzyloxy)-1H-indole|BLD Pharm [bldpharm.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 15903-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. This compound(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 16. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

6-Benzyloxyindole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-Benzyloxyindole, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and its role as a versatile building block in the creation of pharmacologically active molecules.

Core Compound Data

This compound is a substituted indole (B1671886) derivative that serves as a crucial intermediate in various synthetic organic chemistry applications, particularly in the development of novel therapeutic agents. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 15903-94-3 |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 116-119 °C |

| Boiling Point | 411.6±20.0 °C (Predicted) |

Synthetic Methodologies

The synthesis of this compound can be achieved through various established methods for indole synthesis. The Leimgruber-Batcho indole synthesis provides a high-yield and versatile route. The following protocol is adapted from established procedures for similar substituted indoles.

Leimgruber-Batcho Indole Synthesis of this compound

This two-step protocol involves the formation of an enamine from a substituted nitrotoluene, followed by reductive cyclization to form the indole ring.

Step 1: Synthesis of (E)-1-(Benzyloxy)-4-nitro-2-(2-pyrrolidin-1-ylvinyl)benzene

-

To a solution of 1-benzyloxy-4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization to form this compound

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate (B1210297) or methanol.

-

Add a catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete, as indicated by TLC.

-

Alternatively, reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100°C for 1-2 hours.

-

After the reaction, filter the mixture through a pad of Celite® to remove the catalyst or iron residues. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a variety of biologically active compounds. Its indole scaffold is a common feature in molecules targeting key signaling pathways implicated in diseases such as cancer.

Role as a Reactant in the Synthesis of Kinase Inhibitors

Indole derivatives are frequently utilized in the development of inhibitors for protein kinases, which are crucial regulators of cellular signaling.[1] this compound can serve as a starting material for the synthesis of compounds targeting pathways like the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[2][3]

The general workflow for the synthesis of such inhibitors often involves a multi-step process, beginning with the functionalization of the this compound core.

Involvement in Cellular Signaling Pathways

Indole-based compounds have been shown to modulate critical signaling cascades involved in cancer cell proliferation, survival, and inflammation.[2][4] One such pathway is the IL-6/JAK2/STAT3 pathway, which is often dysregulated in various cancers.[5][6][7] The diagram below illustrates a simplified representation of this pathway, which can be targeted by inhibitors derived from this compound.

References

- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

- 5. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 6. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of 6-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxyindole is a heterocyclic aromatic organic compound belonging to the indole (B1671886) family. It is characterized by a benzyl (B1604629) ether group substituted at the sixth position of the indole ring system. This modification enhances its utility as a versatile building block in medicinal chemistry and materials science. Its structural features allow for a range of chemical transformations, making it a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and relevant experimental data and protocols for this compound.

Chemical Structure and Properties

This compound is a crystalline solid, typically appearing as a yellow to brown powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| CAS Number | 15903-94-3 | [1][2] |

| Melting Point | 116-119 °C | [3] |

| Boiling Point | 411.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI | 1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2 | [4] |

| InChIKey | FPMICYBCFBLGOZ-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3 | [5] |

Stereochemistry

Based on its molecular structure, this compound is an achiral molecule. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituents. The molecule has a plane of symmetry that bisects the indole and benzene (B151609) rings. The absence of chirality is further confirmed by its InChIKey, FPMICYBCFBLGOZ-UHFFFAOYSA-N, where the final letter 'N' indicates no stereochemistry is specified.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic molecules. Below is a summary of typical ¹H and ¹³C NMR chemical shifts for this compound, though it is important to note that shifts can vary slightly depending on the solvent and concentration.

Table of ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.10 | br s | N-H of indole |

| ~7.50 - 7.30 | m | Phenyl protons of benzyl group |

| ~7.20 | d | H-4 of indole |

| ~7.10 | s | H-7 of indole |

| ~6.90 | dd | H-5 of indole |

| ~6.40 | t | H-3 of indole |

| ~5.10 | s | -CH₂- of benzyl group |

| ~6.80 | dd | H-2 of indole |

Table of ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C-6 |

| ~138.0 | Quaternary C of benzyl group |

| ~135.0 | C-7a |

| ~128.5 | Phenyl C-H of benzyl group |

| ~128.0 | Phenyl C-H of benzyl group |

| ~127.5 | Phenyl C-H of benzyl group |

| ~124.0 | C-2 |

| ~121.0 | C-3a |

| ~120.0 | C-4 |

| ~110.0 | C-5 |

| ~102.0 | C-3 |

| ~95.0 | C-7 |

| ~70.0 | -CH₂- of benzyl group |

Experimental Protocols

Synthesis of Benzyloxyindoles (Adapted from the synthesis of 4-benzyloxyindole)

The synthesis of benzyloxyindoles can be achieved through various methods. A common approach is the protection of a hydroxyindole. The following is a representative procedure adapted from a well-established synthesis.

Step 1: Benzylation of a Nitrophenol

A mixture of the corresponding methyl-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) is heated.[6] After the reaction is complete, the solvent is removed, and the residue is worked up to yield the benzylated nitrotoluene derivative.[6]

Step 2: Formation of the Enamine

The benzyloxy-nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and a secondary amine like pyrrolidine (B122466) in DMF at reflux.[6] This step forms the corresponding enamine.

Step 3: Reductive Cyclization to the Indole

The crude enamine is dissolved in a mixture of solvents like THF and methanol.[6] A catalyst such as Raney nickel is added, followed by the cautious addition of hydrazine (B178648) hydrate.[6] The reaction is typically exothermic. After the reaction is complete, the catalyst is filtered off, and the product is purified by chromatography to yield the desired benzyloxyindole.[6]

NMR Sample Preparation and Analysis

Standard protocol for obtaining NMR spectra involves dissolving approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak.

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of compounds targeting various biological pathways, highlighting its importance in drug discovery.

Inhibition of Hepatitis C Virus (HCV) Replication

Indole derivatives have been identified as inhibitors of HCV replication.[7] While not a direct inhibitor itself, this compound is a precursor to more complex molecules with this activity. The mechanism of action for these indole-based inhibitors can involve the induction of pro-inflammatory cytokines.[7] This leads to an antiviral state in the host cells, thereby inhibiting viral replication.

Modulation of Cannabinoid Receptor 2 (CB2)

This compound is a reactant for the preparation of ligands for the CB2 cannabinoid receptor.[8] CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed on immune cells.[9] Ligand binding to the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can influence various cellular processes, including inflammation and immune responses.

Inhibition of Protein Kinase C (PKC)

This compound is also a reactant in the synthesis of Protein Kinase C (PKC) inhibitors.[8] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The development of PKC inhibitors is a significant area of research, particularly in oncology.

Conclusion

This compound is a structurally important and synthetically versatile molecule. Its achiral nature and well-defined spectroscopic properties make it a reliable starting material for complex chemical syntheses. The utility of this compound as a precursor for compounds that modulate key biological pathways, such as those involved in viral infections and cellular signaling, underscores its significance in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its core characteristics for researchers and scientists working in these areas.

References

- 1. This compound | TBE Tick-borne encephalitis [tbe-info.com]

- 2. scbt.com [scbt.com]

- 3. 15903-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound(15903-94-3) 1H NMR [m.chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 15903-94-3 [chemicalbook.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Synthesis of 6-Benzyloxyindole from 6-Hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-benzyloxyindole, a crucial intermediate in the development of novel therapeutics. The document details the chemical transformation of 6-hydroxyindole (B149900), presenting quantitative data, a detailed experimental protocol, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction

This compound serves as a versatile building block in medicinal chemistry, primarily due to the strategic placement of the benzyloxy group, which acts as a protected hydroxyl function and allows for further structural modifications. This intermediate is particularly significant in the synthesis of compounds targeting key signaling pathways involved in various diseases. Notably, derivatives of this compound have been investigated as potent inhibitors of Protein Kinase C (PKC) and Hepatitis C Virus (HCV) NS5B polymerase, highlighting its importance in drug discovery programs.

Synthesis of this compound

The synthesis of this compound from 6-hydroxyindole is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 6-hydroxyindole to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 6-Hydroxyindole (Molecular Weight) | 133.15 g/mol | [1] |

| Benzyl Bromide (Molecular Weight) | 171.04 g/mol | [2] |

| Potassium Carbonate (Molecular Weight) | 138.21 g/mol | [3] |

| Product | ||

| This compound (Molecular Weight) | 223.27 g/mol | [4] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dimethylformamide (DMF) | [5] |

| Temperature | Room Temperature to 60 °C | [3] |

| Reaction Time | 12-24 hours | [3] |

| Characterization | ||

| Melting Point | Not specified | |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.0 (s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 7.25 (d, 1H), 7.15 (t, 1H), 6.9 (d, 1H), 6.75 (dd, 1H), 6.3 (m, 1H), 5.1 (s, 2H, OCH₂) | [6] |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 155.0, 138.0, 135.8, 128.8, 128.1, 127.9, 124.5, 121.2, 119.8, 108.2, 101.9, 97.3, 69.7 | [7] |

Detailed Experimental Protocol

This protocol is a representative procedure for the O-benzylation of 6-hydroxyindole based on established Williamson ether synthesis methodologies.

Materials:

-

6-Hydroxyindole

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-hydroxyindole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

-

Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key precursor for the synthesis of bioactive molecules that modulate important cellular signaling pathways.

Protein Kinase C (PKC) Inhibitors

Protein Kinase C is a family of serine/threonine kinases that play a crucial role in signal transduction, regulating cellular processes such as proliferation, differentiation, and apoptosis.[8] Dysregulation of PKC signaling is implicated in various diseases, including cancer. This compound derivatives have been explored as scaffolds for the development of PKC inhibitors. These inhibitors typically act by competing with ATP at the kinase domain, thereby blocking the phosphorylation of downstream substrates.

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The Hepatitis C virus relies on its RNA-dependent RNA polymerase, NS5B, for the replication of its viral genome.[8] This enzyme is a prime target for antiviral drug development as its inhibition directly halts viral propagation. This compound has been utilized as a starting material for the synthesis of non-nucleoside inhibitors (NNIs) of NS5B. These NNIs bind to allosteric sites on the polymerase, inducing a conformational change that ultimately inhibits its enzymatic activity.

Caption: Overview of the HCV replication cycle with a focus on the role of NS5B polymerase.

Conclusion

The synthesis of this compound from 6-hydroxyindole via Williamson ether synthesis is a straightforward and efficient method for producing a key intermediate in drug discovery. Its application in the development of inhibitors for crucial cellular and viral targets like Protein Kinase C and HCV NS5B polymerase underscores its significance in medicinal chemistry. This guide provides the necessary technical details for researchers to synthesize and utilize this valuable compound in their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. This compound(15903-94-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Synthesis of 6-Benzyloxyindole: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-benzyloxyindole, a crucial intermediate in the development of various pharmacologically active compounds. The document details the key starting materials, experimental protocols, and quantitative data associated with the most effective and widely used methodologies. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the processes.

Core Synthetic Strategies for this compound

The synthesis of this compound is predominantly achieved through two robust and versatile methods: the Leimgruber-Batcho indole (B1671886) synthesis and the Fischer indole synthesis . Each approach utilizes distinct starting materials and offers specific advantages depending on the desired scale and available precursors.

Route 1: Leimgruber-Batcho Indole Synthesis

This efficient, two-step procedure is a general and convenient process for preparing a variety of indoles substituted in the carbocyclic ring.[1] The synthesis begins with the benzylation of a substituted nitrophenol, followed by a sequence of reactions to construct the indole ring system.

Key Starting Materials and Intermediates

| Compound | Role | Notes |

| 2-Methyl-3-nitrophenol (B1294317) | Initial Precursor | The foundational aromatic ring with the required substitution pattern. |

| Benzyl (B1604629) Chloride | Benzylating Agent | Introduces the protective benzyl group to the hydroxyl function. |

| 6-Benzyloxy-2-nitrotoluene | Key Intermediate | The product of the initial benzylation step. |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) & Pyrrolidine (B122466) | Reagents for Enamine Formation | React with the methyl group of the nitrotoluene to form a reactive enamine intermediate. |

| Hydrazine (B178648) Hydrate (B1144303) & Raney Nickel | Reducing Agents | Used for the reductive cyclization of the nitroenamine to form the indole ring. |

Experimental Protocol

Step A: Synthesis of 6-Benzyloxy-2-nitrotoluene

-

A stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours.[1]

-

The bulk of the DMF is removed using a rotary evaporator.

-

The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide (B78521) and extracted three times with 800 mL of ether.

-

The combined ether extracts are dried over sodium sulfate, filtered, and evaporated to yield a yellowish solid.

-

Recrystallization from 1 L of methanol (B129727), cooled to 0°C, affords pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.[1]

Step B: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).[1]

-

The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.

-

The volatile components are removed on a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene (B1212753) chloride and 1.60 L of methanol.

-

The solution is concentrated to a volume of about 1.40 L and then cooled to 5°C to induce crystallization.

Step C: Synthesis of this compound

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add 10 mL of Raney nickel.

-

Subsequently, add 44 mL (0.75 mol) of 85% hydrazine hydrate. Vigorous gas evolution will be observed.

-

An additional 44 mL of 85% hydrazine hydrate is added after 30 minutes and again 1 hour later, maintaining the temperature between 45 and 50°C.

-

After the final addition, the reaction is maintained at this temperature for an additional 2 hours.

-

The final product, this compound, is isolated and purified.

Quantitative Data

| Step | Product | Yield | Melting Point |

| A | 6-Benzyloxy-2-nitrotoluene | 90% | 61–63°C |

| C | This compound | 96% | 60–62°C |

Synthetic Workflow: Leimgruber-Batcho Synthesis

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole nucleus.[2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2][4]

Key Starting Materials

| Compound | Role | Notes |

| 4-Benzyloxyaniline | Precursor | Starting material for the synthesis of the key hydrazine component. |

| 4-Benzyloxyphenylhydrazine (B1269750) hydrochloride | Key Reactant | The arylhydrazine that provides the core structure of the indole. |

| Aldehyde or Ketone | Carbon Source | Reacts with the hydrazine to form the hydrazone intermediate, which then cyclizes. |

| Acid Catalyst | Catalyst | Promotes the cyclization of the hydrazone to the indole. Can be a Brønsted or Lewis acid.[2] |

Experimental Protocol

Step A: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride

-

4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol) is added to water (25 mL) and stirred for 10 minutes at 0°C.[5]

-

A solution of sodium nitrite (B80452) (NaNO2, 852 mg, 12.3 mmol) in water (6 mL) is added dropwise over 15 minutes, maintaining the temperature at 0°C. The mixture is stirred for an additional 15 minutes.

-

A solution of tin(II) chloride (SnCl2, 6.40 g, 33.1 mmol) in water (7.5 mL) is then slowly added.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The resulting off-white precipitate is collected by filtration, washed with water, and ground with ether to afford 4-benzyloxyphenylhydrazine hydrochloride.[5]

Step B: Fischer Indole Synthesis of a Substituted this compound

This is a general example for the synthesis of a 2,3-disubstituted this compound.

-

4-Benzyloxyphenylhydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (B1677668) (9.6 g, 40 mmol) are suspended in 140 mL of ethanol (B145695).[6]

-

A catalytic amount of acetic acid (0.1 mL, 1.7 mmol) is added.

-

The mixture is refluxed for 12 hours at 75-80°C, during which the product precipitates.

-

After cooling the mixture to 10-15°C, the crystallized product is isolated by filtration and washed with chilled ethanol and water.

Quantitative Data

| Step | Product | Yield |

| A | 4-Benzyloxyphenylhydrazine hydrochloride | 96% |

| B | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole* | 94% |

*Note: This example from the literature results in a more complex indole. The general principle applies to the synthesis of this compound by selecting the appropriate carbonyl compound.

Synthetic Workflow: Fischer Indole Synthesis

Caption: Workflow for the Fischer indole synthesis of this compound.

Summary and Comparison

| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |

| Starting Materials | Readily available nitrotoluenes or their precursors.[1] | Substituted phenylhydrazines and carbonyl compounds. |

| Versatility | Excellent for a wide range of substitutions on the carbocyclic ring. | Highly versatile, allowing for diverse substitutions at the 2 and 3 positions of the indole. |

| Reaction Conditions | Can involve harsh conditions like high temperatures, but generally provides high yields.[1] | Typically requires acidic conditions, which can be Brønsted or Lewis acids.[2] |

| Yields | Often provides very high, near-quantitative yields.[1] | Yields can be variable depending on the substrates and specific conditions used. |

| Key Advantage | High yields and suitability for large-scale synthesis. | Broad scope and the ability to introduce a variety of substituents in a single step. |

This guide has outlined the principal synthetic pathways to this compound, providing the necessary details for their practical application in a research and development setting. The choice between the Leimgruber-Batcho and Fischer indole synthesis will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, and the required scale of the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole - Eureka | Patsnap [eureka.patsnap.com]

The Pivotal Role of the Benzyloxy Group in Modulating the Biological Activity of Indole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold represents a privileged heterocyclic structure, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. Strategic modification of the indole nucleus is a well-established strategy to fine-tune the pharmacological profile of these compounds. Among the myriad of possible substitutions, the introduction of a benzyloxy group has emerged as a particularly significant modification, profoundly influencing the biological activity of the resulting indole derivatives.

This technical guide provides a comprehensive overview of the biological significance of the benzyloxy group in indoles. It delves into the structure-activity relationships, summarizes quantitative biological data, provides detailed experimental methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.

The Influence of the Benzyloxy Group on Biological Activity

The addition of a benzyloxy moiety to the indole core can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The benzyloxy group often enhances the lipophilicity of the indole derivative, which can facilitate its passage through cell membranes. Furthermore, this group can participate in crucial π-π stacking or hydrophobic interactions within the active sites of target enzymes or receptors. The position of the benzyloxy group on the indole ring, as well as substitutions on the benzyl (B1604629) ring itself, play a pivotal role in determining the specific biological activity and potency.

Data Presentation: Quantitative Biological Activity of Benzyloxyindoles

The following tables summarize the quantitative data on the biological activities of various benzyloxy-substituted indole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Benzyloxy-Substituted Indoles and Related Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxyurea (B188258) derivative 4g | K562 | 0.04 | [1] |

| Benzyloxyurea derivative 4f' | L1210 | 0.01 | [1] |

| 3-Benzyloxyhydantoin derivative 5g | Various | 0.04 | [2] |

| 3-Benzyloxyhydantoin derivative 6g | Various | 0.01 | [2] |

| Indole-tetrazole derivative 7 | MCF-7 | 3.5 | [3] |

| Indole-tetrazole derivative 9 | A549 | 8.7 | [3] |

| Azine-indole derivative 21 | HCT-116 | 4.27 | [3] |

| Pyrazolyl-s-triazine-indole 16 | A549 | 2.66 | [3] |

Table 2: Antimicrobial Activity of Benzyloxy-Substituted Indoles and Related Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiosemicarbazone 2 | Various | 0.03 - 0.98 | [4] |

| Indole-thiadiazole 2c | B. subtilis | 3.125 | [5] |

| Indole-triazole 3c | B. subtilis | 3.125 | [5] |

| Ciprofloxacin-indole hybrid 8b | S. aureus | 0.0625 | [6] |

| Ciprofloxacin-indole hybrid 3a | Various | 0.25 - 8 | [6] |

| 3-Substituted Indole-2-one 4 | MRSA | 125 | [7] |

| 3-Substituted Indole-2-one 5 | MRSA | 125 | [7] |

| 3-Substituted Indole-2-one 6 | MRSA | 125 | [7] |

Table 3: Antiviral Activity of Benzyloxy-Substituted Indoles and Related Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Benzotriazole (B28993) derivative 56 | Coxsackie Virus B5 | 0.15 | [8] |

| Benzotriazole derivative 33 | Poliovirus type-1 | 7 | [8] |

| Quinoxaline derivative 22 | HIV | > commercial drug | [9] |

| 2,8-Bis(trifluoromethyl)quinoline 13a | Zika Virus (ZIKV) | 0.8 | [9] |

| 2,8-Bis(trifluoromethyl)quinoline 14 | Zika Virus (ZIKV) | 0.8 | [9] |

Table 4: Anti-inflammatory Activity of Benzyloxy-Substituted Indoles and Related Derivatives

| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | NO release | 10.992 | [10] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | IL-6 release | 2.294 | [10] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | TNF-α release | 12.901 | [10] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole 13f | IL-6 release | 1.539 | [10] |

| Benzo[d]thiazol-2-amine G10 | COX-1 | 5.0 | [11] |

| Benzo[d]thiazol-2-amine G11 | COX-2 | 10.0 | [11] |

| 2-substituted benzimidazole (B57391) B2 | Luminol-enhanced chemiluminescence | < Ibuprofen | [12] |

| 2-substituted benzimidazole B4 | Luminol-enhanced chemiluminescence | < Ibuprofen | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a representative benzyloxyindole and for key biological assays.

Synthesis of N-Benzylindoles

This protocol describes a general method for the N-alkylation of indoles to produce N-benzylindoles.

Materials:

-

Indole

-

Benzyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Calcium chloride (CaCl₂)

Procedure:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of DMSO and 26.0 g (0.399 mole) of freshly crushed 86% KOH pellets.

-

Stir the mixture at room temperature for 5 minutes.

-

Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes.

-

Add 34.2 g (0.200 mole) of benzyl bromide. An ice-water bath can be used to moderate the exothermic reaction.

-

After stirring for an additional 45 minutes, dilute the mixture with 200 mL of water.

-

Extract the product with three 100-mL portions of diethyl ether.

-

Wash each ether layer with three 50-mL portions of water.

-

Combine the ether layers, dry over CaCl₂, and remove the solvent under reduced pressure.

-

Remove excess benzyl bromide by distillation at approximately 15 mm Hg.

-

Distill the residue to yield 1-benzylindole. The distillate crystallizes upon cooling. Recrystallization from ethanol can be performed for further purification.[13]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (benzyloxyindoles)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the benzyloxyindole compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (benzyloxyindoles)

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the benzyloxyindole compounds in the broth medium directly in the 96-well microtiter plates.

-

Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL for bacteria.

-

Inoculate each well containing the diluted compound with the microbial suspension.

-

Include a growth control well (inoculum without any compound) and a sterility control well (broth without inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of benzyloxyindoles.

Caption: cPLA₂ signaling pathway and inhibition by benzyloxyindoles.

References

- 1. Synthesis and anticancer evaluation of benzyloxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

A Technical Guide to the Commercial Availability of 6-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the commercial availability of 6-Benzyloxyindole (CAS No. 15903-94-3), a key intermediate in medicinal chemistry and organic synthesis. This document is intended to assist researchers, chemists, and procurement specialists in sourcing this compound for laboratory and development purposes. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, including inhibitors for protein kinase C (PKC) and Hepatitis C virus (HCV)[1][2].

Physicochemical Properties

-

Molecular Formula: C₁₅H₁₃NO[3]

-

Molecular Weight: 223.27 g/mol [3]

-

Appearance: Typically a yellow to brown crystalline powder[2][3]

Commercial Suppliers and Availability

The following table summarizes the commercial availability of this compound from various global suppliers. Purity levels and available quantities are key considerations for researchers. While major suppliers like Sigma-Aldrich have discontinued (B1498344) this specific product[2], a range of other manufacturers and distributors offer various grades suitable for research and development.

| Supplier/Vendor | Purity | Available Quantities | Catalog Number (Example) | Notes |

| TCI America | ≥98.0% | 1 g | B2809 | Available through distributors like Fisher Scientific.[4] |

| Chem-Impex | ≥98% (HPLC) | Inquire | 02444 | Store at 0-8°C.[3] |

| Shanghai Ruifu Chemical | >99.0% (HPLC) | Inquire | RF2318 | States capability for commercial production.[5] |

| AK Scientific, Inc. | --- | 100 g | L846 | Listed on marketplaces like ChemicalBook.[6] |

| Ambeed | --- | 1 g, 5 g, 10 g, 25 g, 100 g | A130335 | Multiple pack sizes available.[6] |

| Alichem | --- | 25 g | 15903943 | Listed on marketplaces like ChemicalBook.[6] |

| Fisher Scientific | 97% | Inquire | AC218940010 | Acros Organics brand, requires login for availability.[7] |

Note: Availability, packaging, and pricing are subject to change. Researchers should verify information directly with the supplier. The list is not exhaustive but represents a sample of known suppliers.

Experimental Protocols and Methodologies

This guide focuses on the commercial sourcing of this compound and, as such, does not include detailed experimental protocols for its synthesis or use. The synthesis of this compound is proprietary to the manufacturers. For its application in further reactions, researchers should refer to peer-reviewed scientific literature. Common applications include:

-

Reactant for the preparation of protein kinase C (PKC) and hepatitis C virus (HCV) inhibitors[1][2].

-

Intermediate in the synthesis of indol-3-yl tetramethylcyclopropyl ketones which act as CB2 cannabinoid receptor ligands[1][2].

Visualized Procurement Workflow

Sourcing specialized chemical reagents involves a structured process from identification to final delivery. The following diagram illustrates a typical workflow for procuring a compound like this compound for a research and development laboratory.

Caption: A standard workflow for the procurement of chemical reagents.

References

- 1. This compound | 15903-94-3 [chemicalbook.com]

- 2. This compound crystalline 15903-94-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

Solubility Profile of 6-Benzyloxyindole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-benzyloxyindole, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for solubility information and standardized experimental protocols for its determination.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules and functional materials. Its solubility in common organic solvents is a critical parameter for its effective use in organic synthesis, purification, formulation, and various analytical procedures. This guide summarizes the available qualitative solubility data and provides detailed methodologies for the quantitative determination of its solubility.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, qualitative assessments indicate its general solubility profile. The benzyl (B1604629) group in the 6-position influences its solubility, rendering it more soluble in less polar organic solvents compared to its un-substituted indole (B1671886) counterpart.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Halogenated | Chloroform | Slightly Soluble[1][2] |

| Ethers | Diethyl Ether | Slightly Soluble[1][2] |

| Alcohols | Ethanol | Slightly Soluble[1][2] |

| Esters | Ethyl Acetate | Slightly Soluble[1][2] |

Note: "Slightly Soluble" indicates that the compound does not dissolve completely at standard concentrations and may require heating or larger volumes of solvent for complete dissolution.

Experimental Protocols for Quantitative Solubility Determination

Given the absence of readily available quantitative data, the following section details a standardized experimental protocol for the accurate determination of this compound's solubility in various organic solvents. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent over a set period until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Detailed Methodologies

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a shaker within a constant temperature environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the optimal equilibration time.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

Step 4: Quantification

A. Using High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

B. Using UV-Vis Spectroscopy

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility by applying the dilution factor.

Synthesis of this compound: An Exemplary Workflow

Understanding the synthesis of this compound is crucial for researchers working with this compound. The following diagram outlines a common synthetic route.

This Williamson ether synthesis involves the reaction of 6-hydroxyindole with benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically followed by an aqueous workup to remove inorganic salts and the solvent, and the crude product is then purified, often by recrystallization, to yield pure this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers in drug discovery and materials science. While quantitative solubility data is sparse, the provided experimental protocols offer a robust framework for its determination in various organic solvents. Understanding both the solubility and the synthetic pathway of this compound is fundamental to its successful application in scientific research.

References

Interpreting the ¹H NMR Spectrum of 6-Benzyloxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-benzyloxyindole. This key heterocyclic compound is a valuable intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral features is paramount for structural confirmation, purity assessment, and as a reference for the characterization of more complex derivatives.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These values are based on the analysis of closely related structures and established principles of NMR spectroscopy for indole (B1671886) derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~8.0 | br s | - | 1H |

| H-3 | ~6.4 | dd | J = 3.1, 0.8 Hz | 1H |

| H-2 | ~7.1 | t | J = 2.8 Hz | 1H |

| H-4 | ~7.5 | d | J = 8.5 Hz | 1H |

| H-5 | ~6.8 | dd | J = 8.5, 2.2 Hz | 1H |

| H-7 | ~7.1 | d | J = 2.2 Hz | 1H |

| -OCH₂- | ~5.1 | s | - | 2H |

| Phenyl H (ortho) | ~7.4 | m | - | 2H |

| Phenyl H (meta) | ~7.3 | m | - | 2H |

| Phenyl H (para) | ~7.3 | m | - | 1H |

Structural and Spectral Correlation

The structure of this compound with the proton numbering convention is presented below. This diagram is essential for correlating the spectral data with the specific protons in the molecule.

Navigating the Carbon Landscape: A Technical Guide to the Expected 13C NMR Chemical Shifts of 6-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-benzyloxyindole. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of indole (B1671886) derivatives, particularly within the realm of drug discovery and development. By offering a combination of predicted spectral data, detailed experimental protocols, and a logical workflow for spectral analysis, this guide aims to facilitate a deeper understanding of the molecular architecture of this compound and its analogues.

Predicted 13C NMR Chemical Shifts of this compound

The prediction of 13C NMR chemical shifts is a crucial step in the structural elucidation of novel compounds. The following table summarizes the anticipated chemical shifts for each carbon atom in the this compound molecule. These predictions are derived from a thorough analysis of the known 13C NMR data of indole and the expected substituent effects of the benzyloxy group on the indole ring. The benzyloxy group is anticipated to exert its primary influence on the chemical shifts of the carbons within the benzene (B151609) ring of the indole nucleus, particularly C-6, C-5, and C-7.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~125 | Relatively unaffected by the distant benzyloxy group. |

| C-3 | ~103 | Minor influence from the substituent at C-6. |

| C-3a | ~129 | Minimal change expected from substitution on the benzene ring. |

| C-4 | ~112 | Upfield shift due to the ortho-donating effect of the benzyloxy group. |

| C-5 | ~122 | Downfield shift due to the para-directing effect of the benzyloxy group. |

| C-6 | ~155 | Significant downfield shift due to direct attachment of the electron-donating oxygen atom. |

| C-7 | ~101 | Upfield shift due to the ortho-donating effect of the benzyloxy group. |

| C-7a | ~136 | Relatively insensitive to substitution at the C-6 position. |

| C-1' (CH2) | ~70 | Typical chemical shift for a benzylic ether methylene (B1212753) carbon. |

| C-2' (ipso) | ~137 | Standard chemical shift for the ipso-carbon of a benzyl (B1604629) group. |

| C-3'/7' | ~128 | Expected chemical shift for the ortho-carbons of the benzyl group. |

| C-4'/6' | ~128 | Expected chemical shift for the meta-carbons of the benzyl group. |

| C-5' | ~127 | Expected chemical shift for the para-carbon of the benzyl group. |

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR spectra is fundamental for the accurate structural characterization of organic molecules. The following is a detailed methodology for obtaining the 13C NMR spectrum of a solid organic compound such as this compound.[1][2][3]

Sample Preparation[3][4]

-

Dissolution: Accurately weigh approximately 10-50 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6). The choice of solvent can slightly influence the chemical shifts.

-

Sample Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be employed if necessary.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0 ppm).[3]

NMR Instrument Parameters and Data Acquisition[1][2][5]

-

Spectrometer Setup: The experiment is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp spectral lines.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used for routine 13C NMR.[1]

-

Acquisition Parameters:

-

Spectral Width: A typical spectral width of 0-220 ppm is sufficient to cover the expected chemical shifts of most organic compounds.[1]

-

Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.[4]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.[1][5] For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.

-

Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be required.

-

-

Data Acquisition: The Free Induction Decay (FID) is acquired over the set number of scans.

Data Processing[1]

-

Fourier Transformation: The acquired FID is converted from the time domain to the frequency domain via Fourier transformation.

-

Phasing: The resulting spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the solvent peak or the internal standard (TMS at 0.0 ppm).

-

Peak Picking: The chemical shift of each peak is determined and recorded.

Workflow for 13C NMR Analysis of this compound